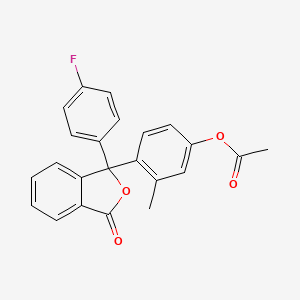

3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide

Description

3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide (PubChem CID: 383342; molecular formula: C₂₃H₁₇FO₄) is a phthalide derivative featuring two aromatic substituents: a 4-fluorophenyl group and a 4-acetoxy-2-methylphenyl group. Phthalides are bicyclic compounds with a γ-lactone structure, often associated with biological activities such as anti-inflammatory, antimicrobial, and anticancer effects . This compound’s structural uniqueness lies in its dual aromatic substitution pattern, which may influence its conformational stability and intermolecular interactions compared to simpler phthalides or chalcone derivatives.

Properties

CAS No. |

148238-46-4 |

|---|---|

Molecular Formula |

C23H17FO4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[4-[1-(4-fluorophenyl)-3-oxo-2-benzofuran-1-yl]-3-methylphenyl] acetate |

InChI |

InChI=1S/C23H17FO4/c1-14-13-18(27-15(2)25)11-12-20(14)23(16-7-9-17(24)10-8-16)21-6-4-3-5-19(21)22(26)28-23/h3-13H,1-2H3 |

InChI Key |

ARWYVQDENBNRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide typically involves multi-step organic reactions. A common approach might include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-acetoxy-2-methylbenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a catalyst to form the intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the phthalide ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets associated with cancer cell proliferation and survival pathways .

- Anti-inflammatory Properties : The acetoxy group present in the structure may contribute to anti-inflammatory effects by modulating inflammatory cytokines. Studies have shown that related compounds can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of phthalide compounds can exhibit antimicrobial properties against various pathogens. The fluorine substitution is hypothesized to enhance the lipophilicity and bioactivity of these compounds, making them effective against Gram-positive and Gram-negative bacteria .

The biological profile of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide includes:

- Mechanisms of Action : The compound's mechanism likely involves the inhibition of specific signaling pathways related to cancer and inflammation. For example, it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling .

- In Vitro Studies : In vitro evaluations have demonstrated that similar compounds show promising results in inhibiting cell growth across various cancer cell lines. For instance, studies using National Cancer Institute protocols revealed significant cytotoxicity against human tumor cells .

Synthetic Methodologies

The synthesis of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide typically involves multi-step organic reactions:

- Starting Materials : Common precursors include substituted phenols and phthalic anhydride derivatives. The synthesis often employs acylation reactions to introduce acetoxy groups onto aromatic rings.

- Characterization Techniques : After synthesis, compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structure and purity .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer potential of related phthalide derivatives. Results indicated that a structurally similar compound exhibited a 70% reduction in viability in HeLa cells at a concentration of 50 µM, suggesting significant therapeutic potential for further development .

Case Study 2: Anti-inflammatory Activity

Research on phthalide analogs has shown that they can effectively inhibit COX-2 activity, leading to reduced production of prostaglandins involved in inflammation. This suggests that modifications to the structure can enhance anti-inflammatory efficacy .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with phthalides in their aromatic substitution patterns. For example:

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, IC₅₀: 4.703 μM) has bromine (ring A) and fluorine (ring B) substitutions, demonstrating that electronegative substituents enhance potency .

- Compound 2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, IC₅₀: 70.79 μM) shows reduced activity due to methoxy groups (lower electronegativity) at the para positions of both rings .

Key Insight: The target phthalide lacks the α,β-unsaturated ketone of chalcones, which is critical for chalcone bioactivity. The acetoxy group may act as a prodrug motif, unlike the stable hydroxyl or methoxy groups in chalcones .

Pyrazole Derivatives

Pyrazole-based compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles of 4.64°–10.53° between the pyrazole and fluorophenyl rings, indicating near-planar conformations .

Crystallographic and Conformational Analysis

Chalcone derivatives such as (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influenced by substituent steric and electronic effects . The phthalide’s fused bicyclic structure may enforce a fixed angle between its two phenyl groups, though specific crystallographic data for this compound are lacking.

Metabolic Stability

Metabolites of fluorophenyl-containing compounds (e.g., fungal biotransformation products of ezetimibe) often undergo hydroxylation or oxidation . The acetoxy group in the target phthalide is susceptible to esterase-mediated hydrolysis, which could generate a phenolic metabolite, altering bioavailability or toxicity profiles compared to non-ester analogs.

Data Tables

Table 1: Comparison of Substituent Effects on Bioactivity

Table 2: Structural Conformation Comparisons

Biological Activity

3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide, with the CAS number 148238-46-4, is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide is C23H17FO4, with a molecular weight of 376.4 g/mol. The compound features a phthalide backbone, which contributes to its reactivity and biological properties. The presence of a fluorine atom and an acetoxy group enhances its electrophilicity and potential interactions with biological targets .

Anticancer Properties

Recent studies indicate that 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth and proliferation. The compound's mechanism of action is believed to involve the interaction with specific protein targets related to cancer cell signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preliminary data suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

The biological activity of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : It may affect signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique profile of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide among structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Acetoxy-2-methylphenyl phthalide | Similar phthalide core | Anti-inflammatory | Lacks fluorine substitution |

| 4-Fluorophenyl phthalide | Contains fluorine | Potential anti-cancer | No acetoxy group |

| 4-Acetoxy-2-methylphenyl phthalide | Related acetoxy group | Anti-cancer | Different fluorine position |

| 3-(4-Bromophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide | Bromine instead of fluorine | Varies in potency | Halogen substitution effects |

This table illustrates how variations in substituents can influence biological activity and pharmacological properties .

Synthesis

The synthesis of 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide involves several steps that require optimization for high yields and purity. Key synthetic routes typically include:

- Formation of the phthalide core.

- Introduction of the acetoxy group.

- Substitution reactions to incorporate the fluorine atom.

Each step must be carefully controlled to achieve the desired product characteristics .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Research has shown that 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide can induce apoptosis in cancer cells, demonstrating its potential as an anticancer agent.

- Anti-inflammatory Assays : Experimental models have indicated that the compound can reduce inflammatory markers, supporting its use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)-3-(4-acetoxy-2-methylphenyl)phthalide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via triarylmethane derivative protocols. Key steps include:

- Substituent-Specific Coupling : Use palladium-catalyzed cross-coupling reactions to introduce fluorophenyl and acetoxy-methylphenyl groups to the phthalide core .

- Acetylation : Protect hydroxyl groups using acetic anhydride under reflux conditions (e.g., 80–100°C in anhydrous THF) to prevent side reactions .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity crystals. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How can researchers confirm the molecular structure of this compound, and which spectroscopic techniques are most effective?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and integration ratios. For example, the acetoxy group’s methyl protons appear as a singlet (~2.1 ppm), while fluorophenyl protons show splitting patterns consistent with para-substitution .

- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/methanol). Refine data using SHELXL (SHELX-2018 suite) to resolve bond lengths/angles and validate stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]: ~393.12 g/mol) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can software like SHELX address these issues?

- Methodological Answer :

- Twinning and Disorder : Twinned crystals or disordered acetoxy groups complicate refinement. Use SHELXL’s TWIN/BASF commands to model twinning matrices and PART instructions to resolve disorder .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion. SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement for flexible substituents like the acetoxy-methylphenyl group .

- Validation : Cross-check R-factors (target: ) and Hirshfeld surface analysis to ensure structural plausibility .

Q. How do dihedral angles between aromatic rings in similar fluorophenyl-substituted phthalides vary, and what factors influence these conformational differences?

- Methodological Answer :

- Dihedral Angle Analysis : In chalcone analogs, dihedral angles between fluorophenyl and adjacent rings range from 7.14° to 56.26°, influenced by steric hindrance and hydrogen bonding .

- Substituent Effects : Bulky groups (e.g., acetoxy) increase torsional strain, while electron-withdrawing fluorine atoms enhance planarity via resonance .

- Crystallographic Surveys : Compare data from the Cambridge Structural Database (CSD) for analogous compounds to identify trends .

Q. What computational methods are suitable for predicting the hydrogen bonding network and crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., chains or rings) using Mercury software .

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict intermolecular interactions. Compare with experimental Hirshfeld surfaces (e.g., plots) .

- Molecular Dynamics (MD) : Simulate crystal packing in Materials Studio to assess stability under thermal stress (e.g., 300 K NPT ensemble) .

Q. How should researchers address contradictions in reported spectroscopic or crystallographic data for structurally related phthalide derivatives?

- Methodological Answer :

- Reproducibility Checks : Re-synthesize compounds using published protocols to verify spectral assignments (e.g., -NMR shifts ±0.1 ppm tolerance) .

- Data Reconciliation : Use PLATON’s ADDSYM tool to detect missed symmetry in crystallographic models, reducing discrepancies in unit cell parameters .

- Meta-Analysis : Aggregate data from multiple studies (e.g., CSD entries) to identify outliers and refine statistical models for conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.